molecular formula C10H7F3N2O2S B1372002 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate CAS No. 1208797-35-6

2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate

Cat. No. B1372002
CAS RN: 1208797-35-6
M. Wt: 276.24 g/mol
InChI Key: PQTVLABBSSEIMV-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate” is a chemical compound with the CAS Number: 1208797-35-6 . It has a molecular weight of 276.24 and its IUPAC name is 2,2,2-trifluoroethyl 1,3-benzothiazol-2-ylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The exact mass and monoisotopic mass of the compound are 322.03991139 g/mol . It has a topological polar surface area of 79.5 Ų .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Spectroscopy : A study investigated carbamates derived from azabicyclic chloroformate and primary heterocyclic amines, focusing on benzothiazole derivatives. This research provided insights into the synthesis and structure of such compounds, including 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, using spectroscopic methods and X-ray diffraction (Iriepa et al., 2004).

Chemical Reactions and Catalysis

  • Julia–Kocienski Approach : The Julia–Kocienski method, used for creating trifluoromethyl-substituted alkenes, includes reactions with 1,3-benzothiazol-2-yl 2,2,2-trifluoroethyl sulfones. This process has been evaluated for its efficiency in producing trifluoromethyl-substituted alkenes under various conditions (Ayeni, Mandal, & Zajc, 2013).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Benzothiazole derivatives, including those related to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for steel in acidic environments. These studies provide valuable insights into the protective properties of such compounds against metal corrosion (Hu et al., 2016).

Biological and Pharmaceutical Applications

  • Heterocyclic Compound Synthesis : The synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate, closely related to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate, has been explored for its potential in biological and pharmaceutical applications. This research included detailed characterization using various spectroscopic techniques and quantum chemical calculations (Kant, Maiti, & Agarwal, 2017).

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word for this compound is "Warning" . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTVLABBSSEIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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